3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine
Overview
Description
The compound “3,3’-(5’-(4-(Pyridin-3-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)dipyridine”, also known as TmPyPB, is a molecule with the molecular formula C39H27N3 . It has a low-lying HOMO, high triplet energy level, and electron-deficient pyridine groups . It is widely used as an electron-transport layer and hole-blocking layer material in organic electronic devices such as OLEDs, OPV, and perovskite solar cells .
Synthesis Analysis
While specific synthesis methods for this compound were not found, substituted pyridines with diverse functional groups can be synthesized via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular weight of this compound is 537.6 g/mol . The IUPAC name is 3-[3-[3,5-bis(3-pyridin-3-ylphenyl)phenyl]phenyl]pyridine . The InChI and Canonical SMILES are also provided in the PubChem database .Physical and Chemical Properties Analysis
The compound has a low-lying HOMO, high triplet energy level, and electron-deficient pyridine groups . It is used as an electron-transport layer and hole-blocking layer material in organic electronic devices .Scientific Research Applications
Electron Transporting and Exciton Blocking in OLEDs
This compound has been utilized in the development of high-efficiency OLEDs due to its ability to serve as a universal electron-transporting and exciton-blocking material. Its derivatives have shown significant potential in reducing driving voltages and enhancing the efficiency of blue, green, and red phosphorescent OLEDs. The devices incorporating these materials have achieved very high efficiency and negligible efficiency roll-off, demonstrating excellent confinement of triplet excitons within the emitting layer, even at high current densities. This contributes to sustained high external quantum efficiencies (EQEs) across basic color devices at standard operational brightness, offering insights into the relationship between the compound's structure and its electron mobility, triplet energy gap, and efficiency (Cheng-Hung Shih et al., 2015).
Cathode Interfacial Modification for PLEDs
In the realm of polymer light-emitting diodes (PLEDs), certain derivatives of the compound have been synthesized and shown to significantly improve cathode interfacial modification abilities. These derivatives, through their self-doping properties and high electron mobility, have enabled the fabrication of high-performance all-solution-processed PLEDs. This demonstrates the versatility of the compound in enhancing device performance across different configurations and its role in advancing the development of efficient, solution-processed electronic devices (Xiaojun Yin et al., 2017).
Green Electroluminescence in OLEDs
Research on iridium(III) complexes based on derivatives of this compound has resulted in highly efficient green electroluminescent materials for OLEDs. These materials, by incorporating specific ancillary ligands, have achieved high phosphorescence quantum efficiency and significant performance improvements in OLED devices, showcasing the compound's potential in enhancing green light emission in OLEDs (Ning Su et al., 2018).
Mechanism of Action
Target of Action
The primary target of TpPyPB is the electron transport layer in organic electronic devices . It is also used as a hole-blocking layer material .
Mode of Action
TpPyPB interacts with its targets by leveraging its low-lying HOMO , high triplet energy level , and electron-deficient pyridine groups . These properties make it an effective electron-transport and hole-blocking layer material .
Biochemical Pathways
electron transport pathway in these devices. By blocking holes and transporting electrons, it helps to ensure that the electric current flows in the desired direction .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of TpPyPB, we can discuss its properties in terms of its stability and performance in devices. TpPyPB has a melting point range of 195 - 200 °C and shows 5% weight loss at temperatures above 310 °C . These properties suggest that TpPyPB is stable under typical operating conditions for organic electronic devices .
Result of Action
The use of TpPyPB as an electron-transport and hole-blocking layer material results in high-efficiency organic electronic devices . For example, when blended with a hole-transporting material such as TCTA, TpPyPB has been used as a co-host material to fabricate high-efficiency blue PhOLEDs .
Action Environment
The action of TpPyPB is influenced by the environment within the organic electronic device. Factors such as temperature, electric field, and the presence of other materials (e.g., the hole-transporting material) can affect its performance . For instance, the efficiency of devices using TpPyPB can be optimized by carefully controlling these environmental factors .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3,3’-(5’-(4-(Pyridin-3-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)dipyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with electron transport materials, which are essential for high-efficiency phosphorescent organic light-emitting diodes (PHOLEDs) . The nature of these interactions often involves the formation of stable complexes that can facilitate or inhibit specific biochemical pathways.
Cellular Effects
The effects of 3,3’-(5’-(4-(Pyridin-3-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)dipyridine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of proteins involved in oxidative stress responses, thereby altering the cellular redox state . Additionally, its impact on gene expression can lead to changes in cellular behavior, including proliferation and apoptosis.
Molecular Mechanism
At the molecular level, 3,3’-(5’-(4-(Pyridin-3-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)dipyridine exerts its effects through specific binding interactions with biomolecules. These interactions can result in the inhibition or activation of enzymes, leading to changes in metabolic pathways and gene expression. The compound’s ability to form hydrogen bonds and other non-covalent interactions is key to its mechanism of action . These interactions can stabilize or destabilize specific protein conformations, thereby influencing their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’-(5’-(4-(Pyridin-3-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)dipyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular health and function.
Dosage Effects in Animal Models
The effects of 3,3’-(5’-(4-(Pyridin-3-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)dipyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired metabolic function . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.
Metabolic Pathways
3,3’-(5’-(4-(Pyridin-3-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)dipyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes, influencing metabolic flux and metabolite levels . The compound’s role in these pathways can lead to alterations in cellular energy balance and overall metabolic health.
Transport and Distribution
The transport and distribution of 3,3’-(5’-(4-(Pyridin-3-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)dipyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 3,3’-(5’-(4-(Pyridin-3-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)dipyridine is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects . The localization of the compound within the cell is crucial for its activity and function.
Properties
IUPAC Name |
3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H27N3/c1-4-34(25-40-19-1)28-7-13-31(14-8-28)37-22-38(32-15-9-29(10-16-32)35-5-2-20-41-26-35)24-39(23-37)33-17-11-30(12-18-33)36-6-3-21-42-27-36/h1-27H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSHDTNTFKFOOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CN=CC=C5)C6=CC=C(C=C6)C7=CN=CC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H27N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673182 | |
Record name | 3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921205-02-9 | |
Record name | 1,3,5-Tri(p-pyrid-3-ylphenyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=921205-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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